molecular formula C28H53N7O7 B12540928 L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine CAS No. 655230-38-9

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine

Cat. No.: B12540928
CAS No.: 655230-38-9
M. Wt: 599.8 g/mol
InChI Key: JTBOBAOYVFIGIW-CPDXTSBQSA-N
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Description

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is a peptide composed of six amino acids: alanine, isoleucine, lysine, valine, alanine, and valine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is unique due to its specific sequence and the presence of lysine, which introduces a positive charge at physiological pH.

Properties

CAS No.

655230-38-9

Molecular Formula

C28H53N7O7

Molecular Weight

599.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H53N7O7/c1-9-16(6)22(35-23(36)17(7)30)27(40)32-19(12-10-11-13-29)25(38)33-20(14(2)3)26(39)31-18(8)24(37)34-21(15(4)5)28(41)42/h14-22H,9-13,29-30H2,1-8H3,(H,31,39)(H,32,40)(H,33,38)(H,34,37)(H,35,36)(H,41,42)/t16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

JTBOBAOYVFIGIW-CPDXTSBQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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